3-(Methylthio)phenyl isocyanate
Overview
Description
3-(Methylthio)phenyl isocyanate: is an organic compound with the molecular formula C8H7NOS . It is a derivative of phenyl isocyanate, where a methylthio group is attached to the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Amines and Phenyl Isocyanate: One common method involves the reaction of amines with phenyl isocyanate.
From Thiophosgene and Amines: Another method involves the reaction of thiophosgene with amines.
From Carbon Disulfide and Amines: This method uses carbon disulfide and amines with di-tert-butyl dicarbonate and DMAP or DABCO as catalysts.
Industrial Production Methods: Industrial production methods for 3-(Methylthio)phenyl isocyanate typically involve large-scale synthesis using the above-mentioned routes, with a focus on safety, cost-effectiveness, and high yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-(Methylthio)phenyl isocyanate can undergo substitution reactions with various nucleophiles, such as amines and alcohols.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions for this compound are less common, it can participate in such reactions under appropriate conditions.
Common Reagents and Conditions:
Amines: React with this compound to form ureas.
Alcohols: React to form carbamates.
Major Products:
Ureas: Formed from reactions with amines.
Carbamates: Formed from reactions with alcohols.
Scientific Research Applications
Chemistry:
Coupling Reagent: Used as a coupling reagent in organic synthesis.
N-Protecting Reagent: Employed as an N-protecting reagent in peptide synthesis.
Gas Chromatography Derivatizing Reagent: Utilized in gas chromatography for derivatization.
Biology and Medicine:
Inhibitors of Thymidine Monophosphate Kinase: Used in the synthesis and biological evaluation of inhibitors for thymidine monophosphate kinase from Bacillus anthracis.
Industry:
Chemical Synthesis: Applied in various industrial chemical synthesis processes.
Mechanism of Action
Mechanism: 3-(Methylthio)phenyl isocyanate exerts its effects through its reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity allows it to participate in various chemical reactions, including the formation of ureas and carbamates .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Phenyl Isocyanate: Similar in structure but lacks the methylthio group.
3-(Methylthio)phenyl Isothiocyanate: Similar but contains an isothiocyanate group instead of an isocyanate group.
Uniqueness:
Properties
IUPAC Name |
1-isocyanato-3-methylsulfanylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-11-8-4-2-3-7(5-8)9-6-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJABLMNBSVKCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182708 | |
Record name | 3-(Methylthio)phenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28479-19-8 | |
Record name | 3-(Methylthio)phenyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28479-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Methylthio)phenyl isocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028479198 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Methylthio)phenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-isocyanato-3-(methylsulfanyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.154.495 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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